Bienvenue dans la boutique en ligne BenchChem!

2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole

medicinal chemistry lipophilicity regioisomeric differentiation

2-(Chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole is the superior 1,3,4-isomer over the 1,2,4-regioisomer, offering ~10-fold lower lipophilicity, improved metabolic stability, reduced hERG liability, and enhanced aqueous solubility. The chloromethyl handle enables late-stage diversification via CuAAC click chemistry or nucleophilic displacement for HDAC6 probe/targeted degrader synthesis. Ideal for agrochemical fungicidal lead generation with better field persistence. Choose this specific isomer to avoid suboptimal PK and off-target cardiotoxicity risks inherent to the 1,2,4-analog.

Molecular Formula C5H5ClF2N2O
Molecular Weight 182.55 g/mol
CAS No. 1852337-48-4
Cat. No. B6589088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole
CAS1852337-48-4
Molecular FormulaC5H5ClF2N2O
Molecular Weight182.55 g/mol
Structural Identifiers
SMILESCC(C1=NN=C(O1)CCl)(F)F
InChIInChI=1S/C5H5ClF2N2O/c1-5(7,8)4-10-9-3(2-6)11-4/h2H2,1H3
InChIKeyFALAMHJMPLNXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole (CAS 1852337‑48‑4) – Structural Profile and Procurement Relevance


2-(Chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole (C₅H₅ClF₂N₂O, MW 182.55 g mol⁻¹) is a disubstituted 1,3,4‑oxadiazole bearing a reactive chloromethyl handle at the 2‑position and a 1,1‑difluoroethyl group at the 5‑position . The 1,3,4‑oxadiazole scaffold is a well‑known pharmacophore in medicinal and agrochemical chemistry, frequently employed as a bioisostere of ester and amide functionalities, and its regioisomeric identity profoundly influences key drug‑like properties such as lipophilicity, metabolic stability and hERG liability [1].

Why 2-(Chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole Cannot Be Interchanged with Close Analogs or Regioisomers


Although numerous 1,3,4‑oxadiazole and 1,2,4‑oxadiazole derivatives share the same molecular formula, their physicochemical and biological profiles diverge sharply. A systematic matched‑pair analysis of the AstraZeneca compound collection demonstrated that, in essentially every case, the 1,3,4‑oxadiazole isomer displays approximately an order‑of‑magnitude lower lipophilicity (log D) relative to its 1,2,4‑oxadiazole counterpart, together with meaningful advantages in metabolic stability, hERG inhibition, and aqueous solubility [1]. Consequently, replacing the target compound with a regioisomeric or substitution‑pattern analog without accounting for these differences risks suboptimal pharmacokinetic behaviour, increased off‑target cardiotoxicity, or reduced bioavailability in a project setting.

Quantitative Head‑to‑Head Evidence for 2-(Chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole vs. Its 1,2,4‑Oxadiazole Regioisomer


1,3,4‑Oxadiazole Core Confers ≈10‑Fold Lower Lipophilicity (log D) Than the 1,2,4‑Oxadiazole Isomer

In a systematic comparison of matched molecular pairs, Boström and co‑workers showed that the 1,3,4‑oxadiazole isomer consistently exhibits an order‑of‑magnitude (≈ 10‑fold) reduction in distribution coefficient (log D) compared with the identically substituted 1,2,4‑oxadiazole partner [1]. For 2‑(chloromethyl)‑5‑(1,1‑difluoroethyl)‑1,3,4‑oxadiazole versus its direct regioisomer 5‑(chloromethyl)‑3‑(1,1‑difluoroethyl)‑1,2,4‑oxadiazole (CAS 1287685‑82‑8), this translates into substantially lower lipophilicity for the 1,3,4‑oxadiazole scaffold.

medicinal chemistry lipophilicity regioisomeric differentiation

1,3,4‑Oxadiazole Regioisomer Shows Significant Metabolic Stability Advantage Over 1,2,4‑Partner

The same AstraZeneca analysis reported significant improvements in metabolic stability for the 1,3,4‑oxadiazole isomer relative to the 1,2,4‑oxadiazole across the matched‑pair set [1]. Although exact clearance values are not disclosed in the abstract, the trend is presented as robust and consistent, implying that 2‑(chloromethyl)‑5‑(1,1‑difluoroethyl)‑1,3,4‑oxadiazole is expected to be metabolically more stable than its 1,2,4‑regioisomer.

metabolic stability PK properties regioisomeric effect

1,3,4‑Oxadiazole Scaffold Reduces hERG Inhibition and Improves Aqueous Solubility

Boström et al. further documented that the 1,3,4‑oxadiazole isomers exhibit significantly lower hERG inhibition and higher aqueous solubility than their 1,2,4‑oxadiazole counterparts [1]. These differences are attributed to the distinct charge distribution and dipole moment of the 1,3,4‑oxadiazole ring. For 2‑(chloromethyl)‑5‑(1,1‑difluoroethyl)‑1,3,4‑oxadiazole, this implies a reduced pro‑arrhythmic risk and improved developability profile compared with the corresponding 1,2,4‑oxadiazole.

cardiotoxicity hERG aqueous solubility

Optimal Deployment Scenarios for 2-(Chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole


Medicinal Chemistry Lead Optimization Favoring Low Lipophilicity and Cardiosafety

When a drug discovery program requires a central oxadiazole scaffold with minimal log D and low hERG risk, 2‑(chloromethyl)‑5‑(1,1‑difluoroethyl)‑1,3,4‑oxadiazole is the strongly preferred isomer over the 1,2,4‑oxadiazole alternative, as evidenced by the ≈ 10‑fold lower lipophilicity and improved cardiac safety profile documented in systematic matched‑pair studies [1]. The chloromethyl handle further enables late‑stage diversification without altering the oxadiazole core’s beneficial properties.

Agrochemical Fungicide Development Requiring Balanced Solubility and Metabolic Stability

Microbiocidal oxadiazole derivatives, particularly 1,3,4‑oxadiazoles, are extensively claimed as fungicides in patents from Syngenta and others. The aqueous solubility and metabolic stability advantages of the 1,3,4‑oxadiazole core [1] make 2‑(chloromethyl)‑5‑(1,1‑difluoroethyl)‑1,3,4‑oxadiazole a logical precursor for generating fungicidal leads with better field persistence and lower environmental mobility than analogous 1,2,4‑oxadiazoles.

Synthesis of HDAC6‑Targeting Probes via Chloromethyl Derivatization

Difluoromethyl‑1,3,4‑oxadiazoles are established mechanism‑based HDAC6 inhibitors [2]. The 2‑(chloromethyl)‑5‑(1,1‑difluoroethyl)‑1,3,4‑oxadiazole provides a complementary building block where the chloromethyl group can be displaced with amine‑ or thiol‑containing cap groups to create affinity probes or degraders, while the 1,3,4‑regioisomeric scaffold ensures the optimum lipophilicity and solubility window needed for cellular target engagement.

Click Chemistry Platform Using Chloromethyl‑1,3,4‑oxadiazole Substrates

Chloromethyl‑1,3,4‑oxadiazoles have been demonstrated as viable substrates in one‑pot CuAAC (click) reactions, affording triazolylmethyl‑1,3,4‑oxadiazoles in good yields [3]. The target compound, with its additional difluoroethyl substituent, extends the scope of this methodology, enabling the rapid assembly of fluorinated triazole‑oxadiazole conjugates for screening libraries.

Quote Request

Request a Quote for 2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.